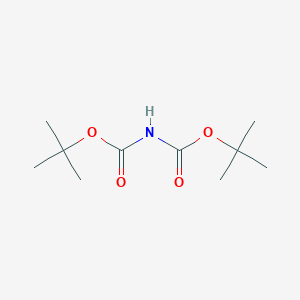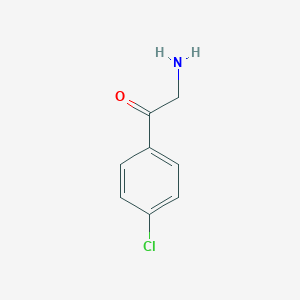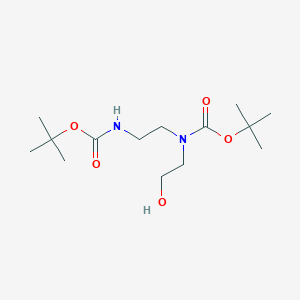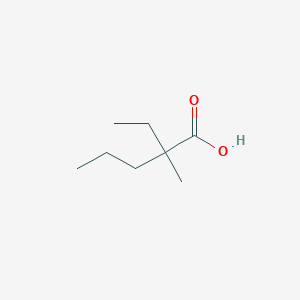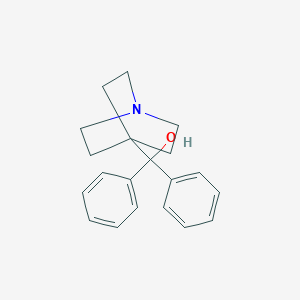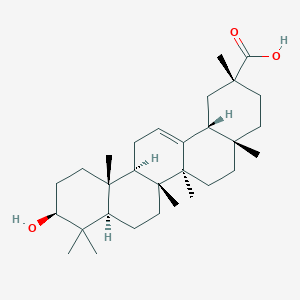
4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis of derivatives related to 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid involves a range of chemical reactions, often leading to complex molecular structures. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure and is synthesized through reactions involving hydrogen bonds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Molecular Structure Analysis
- The molecular structure of related compounds often includes complex arrangements of hydrogen bonds. For instance, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
- The chemical reactions involved in synthesizing such compounds can lead to various structures, with properties like polarized molecular-electronic structures and unique hydrogen bonding patterns. This is exemplified in the synthesis of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate (Portilla et al., 2007).
Aplicaciones Científicas De Investigación
1. Hydrogen-Bonded Supramolecular Structures
4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid has been studied for its ability to form hydrogen-bonded supramolecular structures. In one study, molecules of this compound were linked into a three-dimensional framework structure by a combination of five independent hydrogen bonds, demonstrating its potential in forming complex molecular architectures (Portilla et al., 2007).
2. Antimicrobial Activity
Research has shown that derivatives of pyrazole-based compounds, including 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid, exhibit significant antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Shubhangi et al., 2019).
3. Anti-Inflammatory and Analgesic Properties
Some derivatives of 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising results, indicating the therapeutic potential of this class of compounds (Kumar, 2022).
4. Application in Drug Design
The structure and molecular interactions of pyrazole-based drug molecules, including 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid derivatives, have been modeled for their potential as drug candidates. This includes their interactions with bacterial DNA gyrase and their drug likeliness analyzed through ADME (Absorption, Distribution, Metabolism, and Excretion) analysis (Shubhangi et al., 2019).
5. Synthesis of Novel Compounds
This compound is used in the synthesis of novel compounds, such as those with potential as corrosion inhibitors. Density functional theory (DFT) studies have been conducted on derivatives of this compound to understand their efficiency and reactive sites as corrosion inhibitors (Wang et al., 2006).
6. Potential in Cancer Inhibitory Activity
Derivatives of 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid have been synthesized and evaluated for their anticancer activity. Some derivatives have displayed significant antitumor activity against various cancer cells, suggesting their potential use in cancer therapy (Jing et al., 2012).
Direcciones Futuras
The future directions for “4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid” and its derivatives could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields . Given the broad spectrum of biological activities exhibited by pyrazole derivatives, they are likely to continue attracting the attention of researchers in the field of medicinal chemistry .
Mecanismo De Acción
Target of Action
It is an analog of a compound used in the synthesis of quinoline derivatives as caspase-3 inhibitors , suggesting potential targets could be related to apoptosis pathways.
Mode of Action
Given its structural similarity to compounds that inhibit caspase-3, it may interact with its targets to induce changes in cell survival and apoptosis .
Biochemical Pathways
Based on its potential role as a caspase-3 inhibitor, it may impact pathways related to apoptosis and cell survival .
Result of Action
Based on its potential role as a caspase-3 inhibitor, it may have effects on cell survival and apoptosis .
Propiedades
IUPAC Name |
4-(4-amino-5-methylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-10(12)6-13-14(7)9-4-2-8(3-5-9)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHGYMGXPXYBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

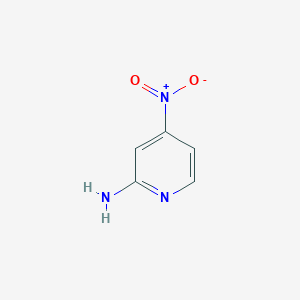
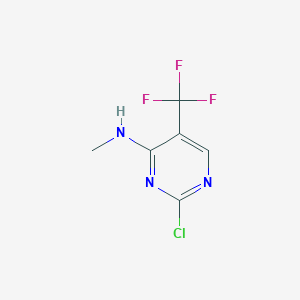


![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)
